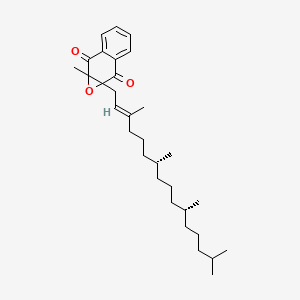

2,3-Epoxyphylloquinone

Description

Properties

IUPAC Name |

7a-methyl-1a-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-,30?,31?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTXFBIHPWIDJQ-HBDFACPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)CCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Epoxyphylloquinone is synthesized through the enzymatic action of phylloquinone monooxygenase (2,3-epoxidizing). This enzyme catalyzes the reaction between phylloquinone, an electron donor (such as NADH), and molecular oxygen (O2) to produce this compound, an oxidized electron donor, and water (H2O) .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts, such as phylloquinone monooxygenase, in controlled reaction conditions. The process may include the use of cofactors like NADH and specific peptides to enhance the enzyme’s activity .

Chemical Reactions Analysis

Types of Reactions

2,3-Epoxyphylloquinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: It can be reduced back to phylloquinone or other reduced forms.

Substitution: The epoxide group can be substituted by nucleophiles under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

Reduction: Reducing agents such as NADH or other hydride donors are used.

Substitution: Nucleophiles like amines or thiols can react with the epoxide group

Major Products Formed

Oxidation: Various oxidized derivatives of phylloquinone.

Reduction: Phylloquinone and its hydroquinone form.

Substitution: Substituted naphthoquinone derivatives

Scientific Research Applications

Biochemical Role and Mechanism of Action

2,3-Epoxyphylloquinone plays a crucial role in the vitamin K cycle, which is essential for the post-translational modification of proteins involved in blood coagulation and bone metabolism. The compound undergoes redox transformations between its oxidized (quinone and 2,3-epoxide) and reduced (hydroquinone) forms. This cycle allows for the carboxylation of glutamic acid residues in vitamin K-dependent proteins, which is vital for their functionality in coagulation and bone mineralization .

Vitamin K Status Assessment

The measurement of this compound levels can serve as an indicator of vitamin K status in individuals. Studies have shown that dietary intake of phylloquinone correlates with urinary metabolites of vitamin K, suggesting that monitoring these metabolites can provide insights into nutritional adequacy .

Supplementation Effects

Research indicates that supplementation with phylloquinone can normalize biochemical markers of vitamin K status and bone turnover in populations at risk of deficiency, such as postmenopausal women . A study demonstrated that 10 days of phylloquinone repletion significantly reduced markers of bone turnover after a period of dietary depletion .

Anticancer Potential

Emerging evidence suggests that vitamin K compounds, including this compound, may have anticancer properties. Epidemiological studies indicate an inverse association between dietary intake of phylloquinone and the risk of certain cancers, such as pancreatic cancer . Furthermore, menadione (vitamin K3), a related compound, has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Cardiovascular Health

Vitamin K is known to inhibit vascular calcification by promoting the carboxylation of matrix Gla-protein (MGP), which helps maintain vascular health. Insufficient levels of vitamin K can lead to undercarboxylated proteins that are less effective at binding calcium, potentially enhancing vascular calcification risk . The role of this compound in this context warrants further investigation.

Clinical Trials on Bone Health

A randomized controlled trial assessed the impact of phylloquinone supplementation on bone health markers in postmenopausal women. Participants who received 200 μg or 500 μg daily showed significant improvements in serum total osteocalcin levels compared to the placebo group .

| Study Group | Phylloquinone Dose | Serum Total Osteocalcin Change |

|---|---|---|

| Placebo | 0 μg | No significant change |

| Supplemented Group | 200 μg | Significant decrease |

| Supplemented Group | 500 μg | Significant decrease |

Impact on Cancer Risk

A cohort study linked higher dietary intake of phylloquinone with lower pancreatic cancer risk. The findings suggest that increasing phylloquinone consumption may be beneficial for cancer prevention strategies .

Mechanism of Action

2,3-Epoxyphylloquinone exerts its effects through its involvement in the vitamin K cycle. It acts as an intermediate in the conversion of phylloquinone to its hydroquinone form, which is essential for the carboxylation of glutamate residues in clotting factors. This carboxylation is crucial for the activation of these factors, enabling proper blood clotting .

Comparison with Similar Compounds

Vitamin K1 (Phylloquinone) and Vitamin K2 (Menaquinones)

Key Differences :

- Function: While vitamin K1 and K2 are active cofactors, this compound is an intermediate requiring enzymatic recycling to regain activity .

- Side Chains: Vitamin K2 subtypes (e.g., MK-4, MK-7) have unsaturated isoprenoid chains, influencing tissue specificity and half-life .

Key Insights :

- Polarity : Hydroxy and methoxy groups (e.g., compounds 11, 12) increase polarity, altering solubility and reactivity.

- Stability : Methyl groups (compound 10) enhance steric protection of the epoxide ring.

Phylloquinol (Reduced Vitamin K1)

Phylloquinol, the reduced form of vitamin K1, serves as the active cofactor in the γ-carboxylation reaction. Unlike this compound, it lacks the epoxide group and donates electrons during clotting factor activation . The redox interplay between these forms underpins the vitamin K cycle’s efficiency .

Functional and Metabolic Comparisons

- Enzymatic Interactions: this compound is recycled by VKOR, whereas vitamin K2 derivatives require distinct reductases . Synthetic analogs (e.g., compound 9) lack biological activity due to absence of the phytyl side chain critical for enzyme binding .

- Bioavailability: this compound has low gastrointestinal absorption (LogP = 8.6), similar to vitamin K1 . In contrast, vitamin K2 (MK-7) exhibits prolonged circulation due to its longer side chain .

Research Implications

- Pharmaceutical Stability: The enhanced solvent/light stability of this compound supports its use in formulations, though metabolic inactivation limits therapeutic direct use .

- Synthetic Analogs: Derivatives like 5,8-dimethoxy-2,3-epoxynaphthoquinone (compound 12) may offer tailored reactivity for drug design .

Biological Activity

Overview

2,3-Epoxyphylloquinone, also known as vitamin K1 2,3-epoxide, is an oxidized derivative of phylloquinone (vitamin K1). This compound plays a crucial role in the vitamin K cycle, which is essential for various biological processes, particularly blood coagulation. Its unique epoxide structure allows it to participate in biochemical reactions that are vital for maintaining hemostatic balance.

The primary mechanism of action of this compound involves its conversion back to phylloquinol through the action of the enzyme vitamin K epoxide reductase (VKOR), which is crucial for the carboxylation of glutamate residues in clotting factors. This carboxylation is necessary for the activation of these factors, enabling proper blood clotting and preventing excessive bleeding .

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

- Role in Blood Coagulation : As an intermediate in the vitamin K cycle, it is essential for the synthesis of clotting factors II, VII, IX, and X. Deficiency or inhibition of VKOR can lead to bleeding disorders.

- Antioxidant Properties : Some studies suggest that derivatives of phylloquinone exhibit antioxidant activities, potentially protecting cells from oxidative stress .

- Potential Therapeutic Applications : Research indicates that this compound may have therapeutic potential in conditions related to vitamin K deficiency and could be explored for its role in cardiovascular health.

Table 1: Summary of Key Studies on this compound

Detailed Research Insights

- Vitamin K Cycle Dynamics :

- Antioxidant Mechanisms :

- Cytotoxic Effects :

Q & A

Q. What statistical approaches resolve contradictions in oxidative stress data linked to this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.